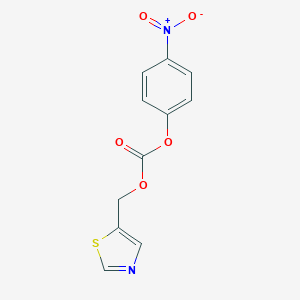

((5-TIAZOLYL)METHYL)-(4-NITROPHENYL)CARBONATE

Descripción general

Descripción

Teicoplanin A2-5 es un antibiótico glicopéptido que forma parte del complejo teicoplanina, que consta de varios compuestos estrechamente relacionados. Teicoplanin A2-5 es uno de los cinco componentes principales, junto con A2-1, A2-2, A2-3 y A2-4 . Este antibiótico es producido por la actinobacteria Actinoplanes teichomyceticus y se utiliza principalmente para tratar infecciones graves causadas por bacterias Gram-positivas, incluyendo Staphylococcus aureus resistente a la meticilina (MRSA) y Enterococcus faecalis .

Aplicaciones Científicas De Investigación

Teicoplanin A2-5 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo para estudiar antibióticos glicopéptidos y sus modificaciones químicas.

Biología: Teicoplanin A2-5 se utiliza para investigar los mecanismos de resistencia bacteriana y las interacciones entre los antibióticos y las paredes celulares bacterianas.

Medicina: El compuesto se utiliza en la investigación clínica para desarrollar nuevos tratamientos para infecciones causadas por bacterias multirresistentes.

Mecanismo De Acción

Teicoplanin A2-5 ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une al extremo D-Ala-D-Ala de los precursores de peptidoglicano, evitando su polimerización y entrecruzamiento, que son pasos esenciales en la biosíntesis de la pared celular . Esta inhibición conduce a la lisis celular y la muerte en bacterias susceptibles. Los objetivos moleculares de teicoplanin A2-5 incluyen las enzimas involucradas en la síntesis de peptidoglicano, como las transglucosilasas y las transpeptidasas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Teicoplanin A2-5 se sintetiza a través de una compleja vía biosintética que implica múltiples pasos enzimáticos. La biosíntesis comienza con la formación de un aglicón heptapéptido, que luego se glicosila y se acilata para formar la estructura glicopéptida final . Las enzimas clave involucradas en este proceso incluyen sintetasas de péptidos no ribosomales, glicosiltransferasas y aciltransferasas .

Métodos de producción industrial

La producción industrial de teicoplanin A2-5 implica la fermentación de Actinoplanes teichomyceticus en condiciones controladas. El caldo de fermentación se somete luego a una serie de pasos de purificación, incluyendo filtración, extracción y cromatografía, para aislar y purificar el complejo teicoplanina . Los componentes individuales, incluyendo teicoplanin A2-5, se separan utilizando técnicas de cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones

Teicoplanin A2-5 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar la estructura glicopéptida, alterando potencialmente su actividad biológica.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Las condiciones de reacción típicamente implican temperaturas controladas, niveles de pH y sistemas de solventes para asegurar las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos de teicoplanin A2-5, así como varios análogos sustituidos. Estos derivados pueden exhibir diferentes actividades biológicas y propiedades farmacocinéticas en comparación con el compuesto principal .

Comparación Con Compuestos Similares

Teicoplanin A2-5 es similar a otros antibióticos glicopéptidos, como la vancomicina y la actaplanina. Tiene características únicas que lo distinguen de estos compuestos:

Lista de compuestos similares

- Vancomicina

- Actaplanina

- UK-68,597

- A40926 Factor B0

Actividad Biológica

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate, with the CAS number 144163-97-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 280.26 g/mol

- Storage Conditions : Keep in a dark place, sealed, and at 2-8°C .

Cytotoxicity

Cytotoxicity studies have shown that 4-nitrophenyl (thiazol-5-ylmethyl) carbonate exhibits significant effects on various cancer cell lines. The cytotoxic effects were evaluated using standard assays such as the WST-1 assay and sulforhodamine B assay.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 19.7 | Induces apoptosis via intrinsic pathways |

| MCF-7 (Breast Cancer) | 10.5 | Inhibition of proliferation and induction of cell death |

| Jurkat (T-cell Leukemia) | 22.8 | Modulation of apoptotic signaling pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer cell lines .

The biological activity of 4-nitrophenyl (thiazol-5-ylmethyl) carbonate is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves several key mechanisms:

- Intracellular Signaling Pathways : The compound activates caspase-dependent and caspase-independent pathways leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which can cause oxidative stress and subsequent cell death.

- Cell Cycle Arrest : Treatment with the compound has been associated with G2/M phase arrest, indicating interference with normal cell cycle progression .

Study 1: In Vitro Evaluation of Cytotoxicity

A study was conducted to evaluate the cytotoxic effects of 4-nitrophenyl (thiazol-5-ylmethyl) carbonate on various cancer cell lines. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. Flow cytometry analysis revealed that the compound induced apoptosis through both extrinsic and intrinsic pathways .

Study 2: Mechanistic Insights into Apoptosis

Further research investigated the mechanistic aspects of apoptosis induced by this compound. It was found that treatment leads to upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, confirming its role in promoting apoptosis .

Propiedades

IUPAC Name |

(4-nitrophenyl) 1,3-thiazol-5-ylmethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEKBGGQRNJIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432333 | |

| Record name | 4-Nitrophenyl (1,3-thiazol-5-yl)methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-97-3 | |

| Record name | 4-Nitrophenyl 5-thiazolylmethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144163-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenyl) thiazol-5-ylmethyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144163973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl (1,3-thiazol-5-yl)methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.